molecular formula C16H11N B1328763 11H-Benzo[a]carbazole CAS No. 239-01-0

11H-Benzo[a]carbazole

Cat. No. B1328763
CAS RN: 239-01-0
M. Wt: 217.26 g/mol
InChI Key: MYKQKWIPLZEVOW-UHFFFAOYSA-N
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Description

11H-Benzo[a]carbazole is a compound that has been the subject of various studies due to its potential applications in fields such as organic electronics, photoreceptors, and medicinal chemistry. The compound is characterized by a fused polycyclic structure that consists of a benzene ring joined to a carbazole moiety. This structure is of interest due to its electronic properties and its potential utility in the development of new materials and pharmaceuticals .

Synthesis Analysis

The synthesis of 11H-benzo[a]carbazoles has been achieved through various methods. One approach involves a transition-metal-controlled synthesis using Pd(OAc)2 or [Cp*RhCl2]2 as catalysts to promote sequential intermolecular/intramolecular cross-dehydrogenative coupling from 2-phenylindoles . Another method reported is the copper-catalyzed α-C-arylation of ketones, which provides a simple and efficient pathway to synthesize substituted 11H-benzo[a]carbazoles . Additionally, photocyclisation of styrylindoles has been used to obtain this compound and its methyl derivatives .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using nuclear magnetic resonance (NMR) spectral analysis. This technique, along with molecular modeling, has provided insights into the conformational properties of these molecules, which is valuable for synthetic chemists aiming to develop new derivatives with specific activities . The crystal structure of a derivative, 2-nitro-5,6-dihydro-11H-benzo[a]carbazole, has also been determined, revealing that the carbazole skeleton and the benzene ring are coplanar, and the molecules form centrosymmetric dimers through N-H…O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been explored in the context of synthesizing anilide couplers and azo pigments. A two-step synthesis involving the conversion of 2-hydroxy-11H-benzo(a)carbazole-3-carboxylic acid to its phenyl ester, followed by condensation with an aniline derivative, has been reported to yield high-purity anilides suitable for photoreceptor-grade applications . Furthermore, the synthesis of new 5H-benzo(b)carbazole-6,11-dione derivatives has been accomplished, which exhibit 'off-on-off' fluorescent switching properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been investigated to understand their potential applications. Theoretical studies on the chemical and biochemical activities of 5,6-dihydro-11H-benzo[a]carbazole and its derivatives have been performed, providing insights into various quantum chemical descriptors such as global hardness, chemical potential, electrophilicity index, and dipole moment. These studies help predict the biochemical activity of the compounds and their effectiveness as electron-withdrawing or electron-donating substituents .

Relevant Case Studies

Several case studies highlight the potential of this compound derivatives in medicinal chemistry. For instance, a series of this compound-5-carboxamide derivatives have been synthesized and evaluated for their antitumor activity against human cancer cell lines, with some compounds showing potent activities. One compound, in particular, demonstrated remarkable in vitro and in vivo anticancer activity, comparable to that of known antitumor agents . These studies underscore the significance of this compound derivatives in the development of new therapeutic agents.

Scientific Research Applications

Analytical Chemistry Applications

  • Fatty Acid Analysis : Hu (2014) developed a method for determining fatty acids in Lycium ruthenicum Murr fruits using 11H-Benzo[a]carbazole derivatives for pre-column derivatization. This method showed high sensitivity and applicability, useful for food, medicine, and health product development (Hu, 2014).

  • Amine Determination : You et al. (2007) described a pre-column derivatization method for sensitive determination of amines, using this compound derivatives. This technique is notable for its sensitivity and precision in amine analysis (You et al., 2007).

Pharmacological Applications

  • Antitumor Agents : Wang et al. (2011) synthesized and evaluated this compound-5-carboxamide derivatives for their antitumor activity, finding potent efficacy against certain cancer cell lines (Wang et al., 2011).

  • Estrogen Receptor Binding : Von Angerer and Prekajac (1986) investigated this compound derivatives for their estrogen receptor binding affinities and potential antitumor activities, identifying specific derivatives with significant binding affinities (Von Angerer & Prekajac, 1986).

Organic Synthesis Applications

  • Synthesis of Derivatives : Carruthers and Evans(1974) reported the synthesis of this compound and its methyl derivatives through the photocyclisation of 3-styrylindoles, providing a pathway for creating structurally diverse compounds (Carruthers & Evans, 1974).
  • Catalyzed Synthesis Methods : Xie et al. (2012) developed a copper-catalyzed method for synthesizing 11H-benzo[a]carbazoles, offering an efficient and simple approach using common materials and inexpensive catalyst systems (Xie et al., 2012).

  • Advanced Organic Materials : Suh et al. (2016) synthesized new soluble host materials incorporating this compound for use in efficient red phosphorescent organic light-emitting diodes (PHOLEDs), demonstrating the compound's utility in advanced electronic applications (Suh et al., 2016).

Mechanism of Action

Target of Action

It’s known that this compound can undergo aromatic electrophilic substitution reactions , suggesting it may interact with biological macromolecules such as proteins and nucleic acids.

Mode of Action

It’s known to undergo aromatic electrophilic substitution reactions , which could potentially lead to modifications of its target molecules and subsequent changes in their function.

Biochemical Pathways

Given its potential to undergo electrophilic substitution reactions , it may influence various biochemical pathways depending on the specific targets it interacts with.

Pharmacokinetics

Its solubility in organic solvents suggests it may be lipophilic, which could influence its absorption and distribution in the body

Result of Action

Its potential to undergo electrophilic substitution reactions suggests it could modify target molecules, potentially leading to changes in their function.

Action Environment

The action, efficacy, and stability of 11H-Benzo[a]carbazole can be influenced by environmental factors . It’s relatively stable at room temperature but can decompose at high temperatures . It’s soluble in some organic solvents , which could influence its distribution in different environments. Its potential environmental hazards suggest it should be handled and disposed of carefully .

properties

IUPAC Name

11H-benzo[a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H11N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKQKWIPLZEVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946694
Record name 11H-Benzo[a]carbazole
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Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

239-01-0, 67526-84-5
Record name Benzo[a]carbazole
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Record name Benzo(a)carbazole
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Record name Benzocarbazole
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Record name 11H-Benzo[a]carbazole
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Record name BENZO(A)CARBAZOLE
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Synthesis routes and methods

Procedure details

1,2-benzo-3,4-dihydrocarbazole synthesized from phenylhydrazine and α-tetralone according to the method of J. Am. Chem. Soc., 69, 2910 (1947) was dehydrogenized with palladiumcarbon to obtain 1,2-benzocarbazole.
[Compound]
Name
1,2-benzo-3,4-dihydrocarbazole
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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